4-(Cbz-Amino)-4'-formylbiphenyl
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Overview
Description
4-(Cbz-Amino)-4’-formylbiphenyl is an organic compound that features a biphenyl core with a formyl group at one end and a carbobenzyloxy (Cbz) protected amino group at the other. This compound is significant in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 4-(Cbz-Amino)-4’-formylbiphenyl is amines . The Cbz (carboxybenzyl) group in the compound acts as a protecting group for amines . This protection is particularly important for peptide synthesis .
Mode of Action
The compound interacts with its targets (amines) through a process known as Cbz protection . This process is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates HCl and requires some base .
Biochemical Pathways
The compound affects the amine protection and deprotection pathways . These carbamates can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the Cbz group), or basic conditions (piperidine for FMOC) respectively .
Pharmacokinetics
The cbz group is known to be stable to bases and acids , which could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the protection of amines as less reactive carbamates in organic synthesis . This protection is particularly important for peptide synthesis . The Cbz protecting group can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C .
Action Environment
The action of the compound can be influenced by environmental factors such as pH and temperature . For example, the Cbz protecting group can be removed under certain conditions, such as a pH less than 1 at 100°C . Furthermore, the compound’s action can also be influenced by the presence of other chemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cbz-Amino)-4’-formylbiphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with DMF and POCl3.
Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for 4-(Cbz-Amino)-4’-formylbiphenyl would likely involve large-scale versions of the above reactions, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cbz-Amino)-4’-formylbiphenyl undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The Cbz-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Cbz-Amino)-4’-carboxybiphenyl.
Reduction: 4-(Cbz-Amino)-4’-hydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cbz-Amino)-4’-formylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Boc-Amino)-4’-formylbiphenyl: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
4-(Fmoc-Amino)-4’-formylbiphenyl: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
4-(Alloc-Amino)-4’-formylbiphenyl: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
4-(Cbz-Amino)-4’-formylbiphenyl is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
benzyl N-[4-(4-formylphenyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-21(24)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRCUFWYFESLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585632 |
Source
|
Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-25-5 |
Source
|
Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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